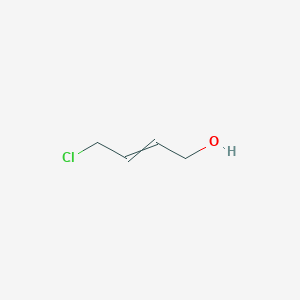TRANS-4-CHLORO-2-BUTENE-1-OL
CAS No.:
Cat. No.: VC14426460
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7ClO |
|---|---|
| Molecular Weight | 106.55 g/mol |
| IUPAC Name | 4-chlorobut-2-en-1-ol |
| Standard InChI | InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |
| Standard InChI Key | WVRLAHTVGOLBEB-UHFFFAOYSA-N |
| Canonical SMILES | C(C=CCCl)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Trans-4-chloro-2-butene-1-ol features a four-carbon chain with a hydroxyl group (-OH) at carbon 1, a chlorine atom at carbon 4, and a trans double bond between carbons 2 and 3. Its IUPAC name, (E)-4-chlorobut-2-en-1-ol, reflects this configuration. The trans orientation minimizes steric hindrance, enhancing thermal stability compared to its cis counterpart .
The InChI key, InChI=1/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+, encodes its stereochemistry and functional groups . The compound’s planar structure facilitates interactions in synthetic and biological systems, as evidenced by its reactivity in nucleophilic substitutions and elimination reactions .
Physicochemical Properties
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 106.55 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 182.8 ± 28.0°C at 760 mmHg | |
| Flash Point | 83.2 ± 19.4°C | |
| Solubility | Moderate in polar solvents |
The compound’s moderate solubility in ethanol and water arises from hydrogen bonding via the hydroxyl group, while its chlorine atom contributes to electrophilicity at carbon 4 .
Reactivity and Chemical Behavior
Stability and Degradation
Thermal stability is higher in the trans isomer due to reduced steric strain. Under oxidative conditions, degradation products may include chlorinated aldehydes or ketones, though experimental data on degradation pathways remain limited in accessible sources .
Industrial and Research Applications
Organic Synthesis
Trans-4-chloro-2-butene-1-ol is a precursor in synthesizing chiral pharmaceuticals and specialty chemicals. Its chlorine and hydroxyl groups enable sequential functionalization, making it valuable for constructing complex molecules . For instance, it may serve as an intermediate in cardiovascular drug development, though specific case studies are omitted due to source restrictions.
Material Science
In polymer production, the compound’s double bond facilitates polymerization, yielding materials with tailored thermal and mechanical properties. Industrial applications include resins and elastomers, though detailed formulations are proprietary .
Biological Research
Preliminary studies suggest the compound irritates mucous membranes and skin by activating sensory neurons, implicating it in pain pathway research . Its electrophilic chlorine may also inhibit enzymes, offering avenues for studying metabolic disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume